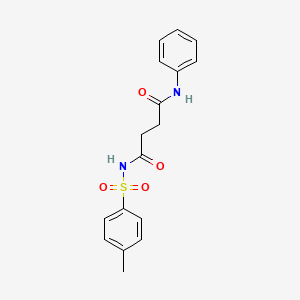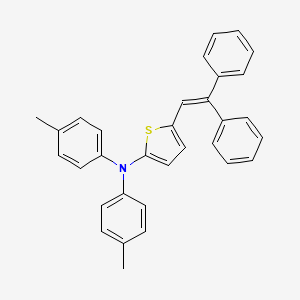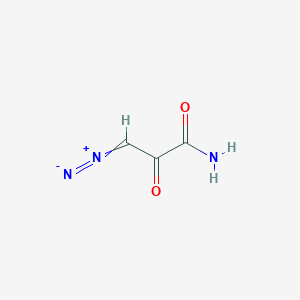
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate is a unique organic compound characterized by its diazonium and oxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-diazonio-3-oxoprop-1-en-2-olate typically involves the diazotization of 3-amino-3-oxoprop-1-ene-2-olate. This process requires the use of nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the stability and purity of the product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazonium coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(3-oxoprop-1-enyl)but-2-enedioic acid: This compound shares similar structural features but differs in its functional groups and reactivity.
cis,cis-2-Amino-3-(3-oxoprop-1-enyl)but-2-enedioic acid: Another structurally related compound with distinct stereochemistry and chemical properties.
Uniqueness
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate is unique due to its combination of diazonium and oxo functional groups, which confer distinct reactivity and potential applications in various fields of research. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for scientific exploration.
Propiedades
| 111337-52-1 | |
Fórmula molecular |
C3H3N3O2 |
Peso molecular |
113.08 g/mol |
Nombre IUPAC |
3-diazo-2-oxopropanamide |
InChI |
InChI=1S/C3H3N3O2/c4-3(8)2(7)1-6-5/h1H,(H2,4,8) |
Clave InChI |
DLYIXSSECJQHOL-UHFFFAOYSA-N |
SMILES canónico |
C(=[N+]=[N-])C(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



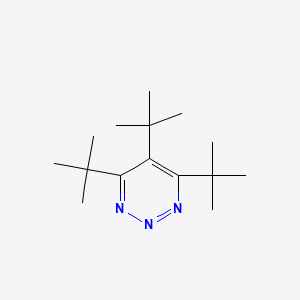
methanone](/img/structure/B14335027.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
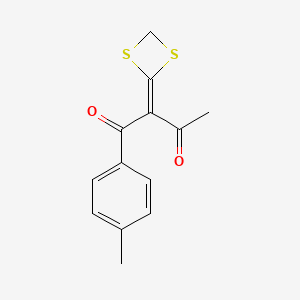
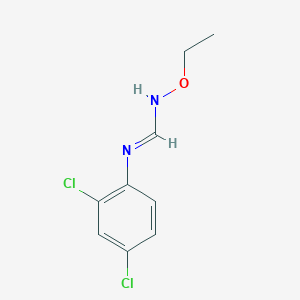

![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)
